molecular formula C7H5BrN2S B14764907 4-Bromobenzo[d]thiazol-6-amine

4-Bromobenzo[d]thiazol-6-amine

Cat. No.: B14764907
M. Wt: 229.10 g/mol
InChI Key: AWKIIGMHUHOPEP-UHFFFAOYSA-N
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Description

4-Bromobenzo[d]thiazol-6-amine is a heterocyclic compound that features a thiazole ring fused with a benzene ring and a bromine atom at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[d]thiazol-6-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromoaniline with ammonium thiocyanate in the presence of an oxidizing agent such as bromine or sodium bromide. The reaction is usually carried out in a solvent like isopropyl alcohol at room temperature, resulting in the formation of the desired thiazole derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity. The use of green chemistry principles, such as electrosynthesis, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzo[d]thiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.

Major Products Formed: The major products formed from these reactions include various substituted thiazoles, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 4-Bromobenzo[d]thiazol-6-amine involves its interaction with various molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects. The compound can also interact with specific receptors and enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its potency .

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

4-bromo-1,3-benzothiazol-6-amine

InChI

InChI=1S/C7H5BrN2S/c8-5-1-4(9)2-6-7(5)10-3-11-6/h1-3H,9H2

InChI Key

AWKIIGMHUHOPEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SC=N2)Br)N

Origin of Product

United States

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